Scaffold BTK Inhibitory Potency Comparable to Ibrutinib: Class Benchmarking for N1,N7-Disubstituted Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones
Optimized pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives from the same scaffold class as 1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione achieve BTK enzymatic IC₅₀ values of 0.8–1.2 nM (Compounds 17 and 18), directly comparable to ibrutinib (IC₅₀ = 0.6 nM). This establishes the scaffold's capacity to deliver clinical-grade BTK potency, a prerequisite not met by simple monocyclic pyrimidine cores [1].
| Evidence Dimension | BTK enzymatic inhibition potency |
|---|---|
| Target Compound Data | Not directly measured; class representative Compounds 17/18 IC₅₀ = 0.8–1.2 nM |
| Comparator Or Baseline | Ibrutinib IC₅₀ = 0.6 nM |
| Quantified Difference | Comparable (within ~2-fold of ibrutinib) |
| Conditions | BTK enzymatic inhibition assay (cell-free) |
Why This Matters
Procurement of building blocks from this scaffold class enables medicinal chemistry efforts targeting BTK at clinically relevant potency levels.
- [1] Diao Y, Fang X, Song P, et al. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. 2019;27(15):3390-3395. DOI: 10.1016/j.bmc.2019.06.022. View Source
